molecular formula C12H15N3O6S B3050262 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate CAS No. 24631-64-9

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

Cat. No.: B3050262
CAS No.: 24631-64-9
M. Wt: 329.33 g/mol
InChI Key: ZDPNCCYCCVCZAR-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .

Comparison with Similar Compounds

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

benzyl-[(5-methyl-1,2-oxazole-3-carbonyl)amino]azanium;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.H2O4S/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10;1-5(2,3)4/h2-7,13H,8H2,1H3,(H,14,16);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPNCCYCCVCZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N[NH2+]CC2=CC=CC=C2.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179377
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24631-64-9
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024631649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
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3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
Reactant of Route 6
3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

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